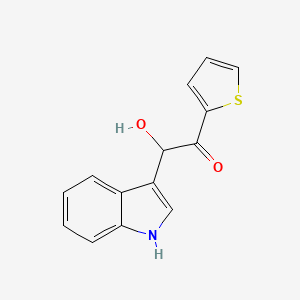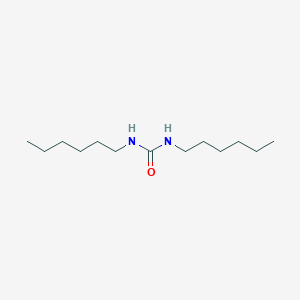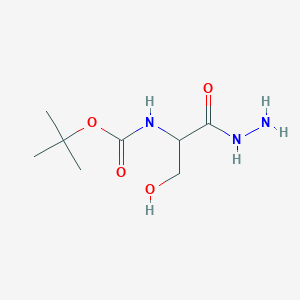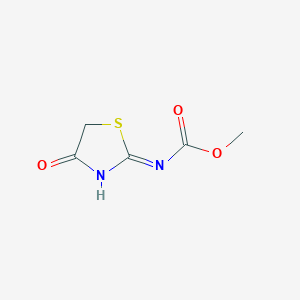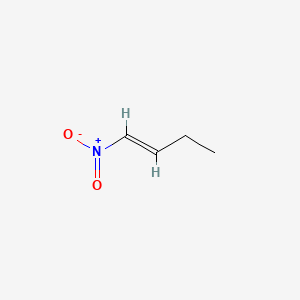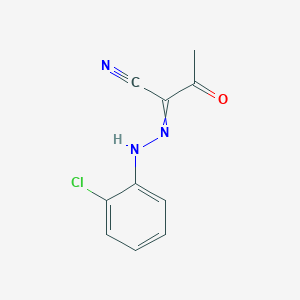
N-(2-chloroanilino)-2-oxopropanimidoyl cyanide
説明
“N-(2-chloroanilino)-2-oxopropanimidoyl cyanide” is a complex organic compound. It likely contains a chloroaniline group, which is an organic compound containing an aniline (a derivative of ammonia) attached to a chlorine atom . The “2-oxopropanimidoyl cyanide” part suggests the presence of a cyanide group, an oxo group (a carbon atom double-bonded to an oxygen atom), and a propanimidoyl group (a propyl group attached to an imine, which is a carbon-nitrogen double bond) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chloroaniline group and the 2-oxopropanimidoyl cyanide group. One possible method could involve the cyanoacetylation of amines . This process involves the reaction of amines with alkyl cyanoacetates under various conditions . Another possible method could involve the use of palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of several functional groups. The chloroaniline group would likely contribute to the overall polarity of the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, it could participate in photochemical reactions . Additionally, it could undergo various types of substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of various functional groups. For example, the presence of a chloroaniline group could influence its solubility, while the presence of a cyanide group could influence its reactivity .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-chloroanilino)-2-oxopropanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)10(6-12)14-13-9-5-3-2-4-8(9)11/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRISZXAHJATIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356728 | |
| Record name | N-(2-chloroanilino)-2-oxopropanimidoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroanilino)-2-oxopropanimidoyl cyanide | |
CAS RN |
28317-59-1 | |
| Record name | N-(2-chloroanilino)-2-oxopropanimidoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-benzyl-4-hydroxy-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B1654793.png)
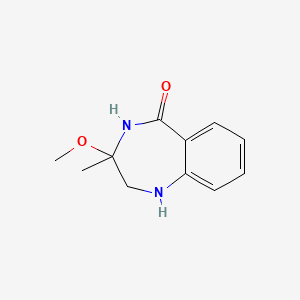
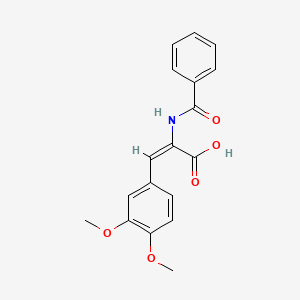
![Acetamide, N-[3-[[(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B1654796.png)
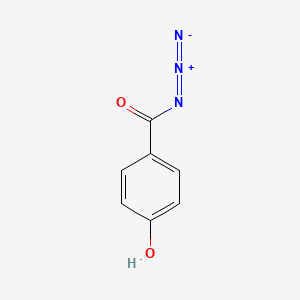
![4-Thiazolidinone, 3-[4-[(4-nitrophenyl)azo]phenyl]-2-thioxo-](/img/structure/B1654799.png)
